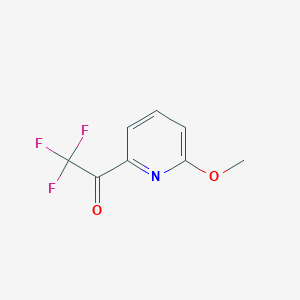
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone (TFME) is a trifluoromethyl ketone that has been studied for its potential applications in medicinal chemistry. It is a useful synthetic intermediate for the preparation of a variety of compounds, including drugs, pesticides, and other organic molecules. TFME has been studied for its ability to interact with various enzymes and receptors, and for its potential to act as an inhibitor of some metabolic pathways.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Novel Compounds : Trifluoromethylated β-acetal-diols and their derivatives have been synthesized, demonstrating the utility of trifluoromethylated compounds in creating complex molecules with potential applications in medicinal chemistry and materials science (Zanatta et al., 2001).
- Chemoenzymatic Synthesis : A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and used in studies on bioreduction using stereocomplementary alcohol dehydrogenases, indicating the role of such compounds in developing enantioselective syntheses (González-Martínez et al., 2019).
- Sensing and Detection : Designed and synthesized a β-diketone that acts as a sensor for Al3+ ions, showing the potential of trifluoromethylated compounds in the development of sensitive and selective ion detectors (Yu et al., 2017).
Material Science and Polymer Chemistry
- Hyperbranched Polymers : Demonstrated the synthesis of hyperbranched polymers with a controlled degree of branching from 0 to 100%, highlighting the versatility of trifluoromethylated compounds in polymer chemistry (Segawa et al., 2010).
Biological Studies and Applications
- Green Synthesis and Biological Activity : Performed green synthesis and biological evaluation of novel series of naphthyridines, including trifluoromethyl-substituted compounds, showing good antimicrobial activity. This points to the potential of using such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODJUPRDFVPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744630 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |
CAS RN |
1060807-13-7 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)
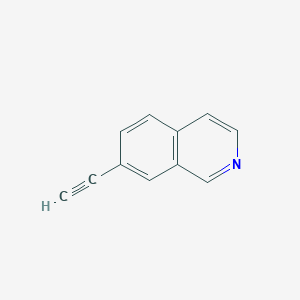
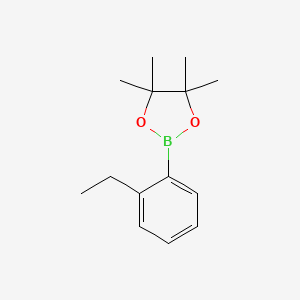
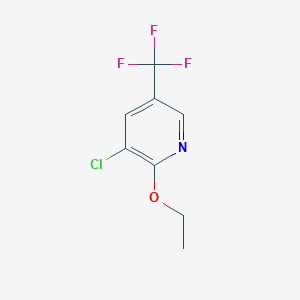
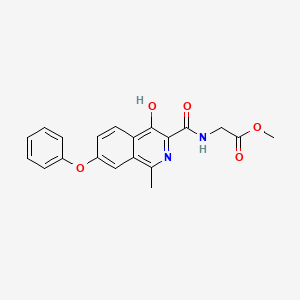
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
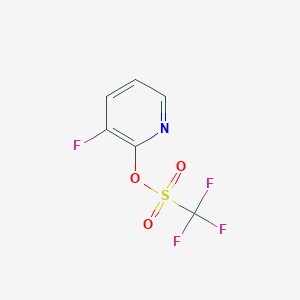
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
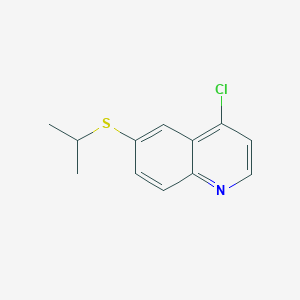
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)